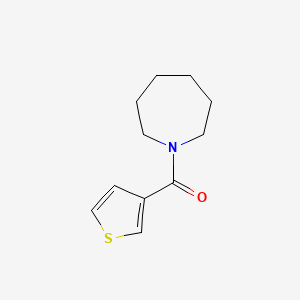![molecular formula C15H17NO2 B7500999 N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7500999.png)
N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide, also known as DMF, is a small molecule drug that has gained much attention in the scientific community due to its potential therapeutic applications. DMF is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 233.30 g/mol. This compound is known for its anti-inflammatory and immunomodulatory properties, which make it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant defense and detoxification. This compound has been shown to activate the Nrf2 pathway, leading to increased expression of antioxidant and detoxification enzymes. This compound also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that promotes inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound can increase the levels of glutathione, an important antioxidant that protects cells from oxidative stress. This compound can also decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound can also modulate the activity of immune cells, such as T cells and B cells.
Avantages Et Limitations Des Expériences En Laboratoire
N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide has several advantages for lab experiments. This compound is a small molecule that can easily penetrate cell membranes and reach intracellular targets. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations as well. This compound is insoluble in water, which can make it difficult to work with in aqueous solutions. This compound can also be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
For N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide research include investigating its potential in other diseases, developing new formulations, and further elucidating its mechanism of action.
Méthodes De Synthèse
N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide can be synthesized through a multi-step process starting from 2-methylbenzaldehyde. The first step involves the conversion of 2-methylbenzaldehyde to 2-methylbenzyl alcohol, which is then oxidized to 2-methylbenzaldehyde. This intermediate is then reacted with furan-3-carboxylic acid to yield this compound. The synthesis of this compound is a challenging process that requires expertise in organic chemistry and access to specialized equipment.
Applications De Recherche Scientifique
N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide has been extensively studied for its therapeutic potential in various diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease. In multiple sclerosis, this compound has been shown to reduce the frequency of relapses and slow down the progression of the disease. In psoriasis, this compound has been found to be effective in reducing skin lesions and improving quality of life. Inflammatory bowel disease patients treated with this compound have shown improvement in clinical symptoms and endoscopic findings.
Propriétés
IUPAC Name |
N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11-6-4-5-7-13(11)10-16(3)15(17)14-8-9-18-12(14)2/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILCMJMLPTXEQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-methyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7500916.png)
![2-[(3-Fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7500921.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide](/img/structure/B7500928.png)
![4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide](/img/structure/B7500929.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylpropanamide](/img/structure/B7500937.png)
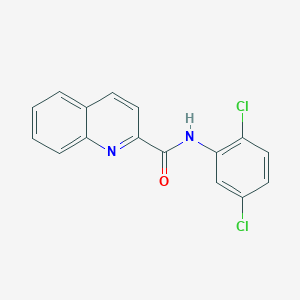
![2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B7500961.png)
![4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one](/img/structure/B7500974.png)
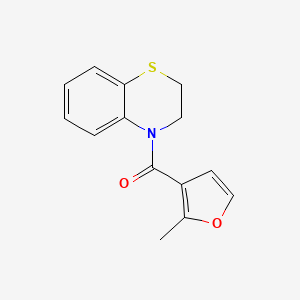
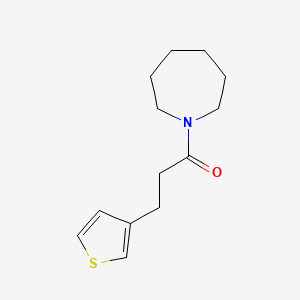
![N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7500982.png)
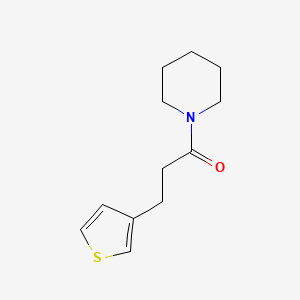
![N-(3-fluoro-4-methylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501003.png)
